3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves multiple steps, starting with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazole structure This is typically achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Triazolo ring compound methanesulfonate: Known for its stability and solubility.
Uniqueness
4-{[6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H20N6OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6OS/c1-11(2)14-10-15(23(3)21-14)17-22-24-16(19-20-18(24)26-17)9-12-5-7-13(25-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
FQXVZBGDJPZTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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